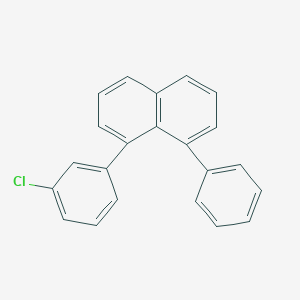

1-(3-Chlorophenyl)-8-phenylnaphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Chlorophenyl)-8-phenylnaphthalene is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a naphthalene core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-8-phenylnaphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(3-Chlorophenyl)-8-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Reduced derivatives.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 1-(3-Chlorophenyl)-8-phenylnaphthalene. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against MRSA, suggesting that they could serve as effective agents in combating resistant bacterial infections .

Case Study: Antibacterial Screening

- Objective : Evaluate the antibacterial activity of synthesized naphthalene derivatives.

- Method : In vitro screening against multiple bacterial strains.

- Results : Several derivatives demonstrated potent activity, with some outperforming standard antibiotics like isoniazid .

Photophysical Properties

The compound's structural features enable it to function as a photoluminescent material. Research indicates that this compound and its derivatives can act as chiral sensors and nonlinear optical chromophores. These characteristics make them suitable for applications in optoelectronics and sensor technology.

Applications in Optoelectronics

- Photoluminescent Sensors : Utilized in detecting environmental pollutants.

- Nonlinear Optical Devices : Potential use in advanced optical communication systems due to their ability to manipulate light at different frequencies .

Organic Electronics

The compound's electronic properties suggest potential applications in organic semiconductor devices. Its ability to form stable films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings

- Stability : The compound shows good thermal stability, which is essential for electronic applications.

- Charge Transport : Exhibits favorable charge transport properties, making it suitable for use in electronic devices .

Synthesis and Functionalization

The synthesis of this compound involves several methods, including organonickel-catalyzed coupling reactions. This approach allows for the introduction of various functional groups, enhancing the compound's versatility and potential applications.

Synthesis Overview

作用机制

The mechanism of action of 1-(3-Chlorophenyl)-8-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and effects .

相似化合物的比较

1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research related to serotonin receptors.

3-Chloromethcathinone: A synthetic cathinone with stimulant effects, structurally similar due to the presence of a chlorophenyl group.

Uniqueness: 1-(3-Chlorophenyl)-8-phenylnaphthalene stands out due to its naphthalene core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and in studies exploring its potential biological activities.

生物活性

1-(3-Chlorophenyl)-8-phenylnaphthalene is a complex organic compound characterized by its unique structure, which consists of a naphthalene core substituted with a 3-chlorophenyl group and a phenyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄Cl

- Molecular Weight : 314.81 g/mol

- Structural Features : The presence of multiple aromatic rings contributes to its chemical reactivity and potential biological activity.

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-8-phenylnaphthalene | Chlorinated naphthalene derivative | Different chlorination position affects reactivity |

| 3-Hydroxy-N-phenylnaphthalene | Hydroxy-substituted naphthalene | Exhibits different biological activities |

| 1,8-Diarylnaphthalenes | Two aryl groups on naphthalene | Known for unique optical properties |

| 2-(4-Chlorophenyl)naphthalene | Chlorinated naphthalene | Similar antibacterial properties |

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Studies have shown that related naphthalene derivatives possess the ability to inhibit the growth of various bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Minimum Inhibitory Concentration (MIC) : For instance, some derivatives demonstrated MIC values as low as 28.4 µmol/L against Mycobacterium marinum, indicating potent antibacterial effects .

Herbicidal Activity

In addition to antibacterial properties, there is evidence suggesting that compounds with similar structures may inhibit photosynthetic electron transport in plants. Such activity could position these compounds as potential herbicides .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Enzymatic Pathways : The chlorinated phenyl substituent can influence the compound's interaction with biological targets, potentially disrupting enzymatic functions.

- Lipophilicity : The lipophilic nature of the compound enhances its ability to penetrate biological membranes, facilitating interactions with cellular targets .

Synthesis and Characterization

Various synthesis methods have been employed to produce this compound. One notable method involves the use of Grignard reagents in a coupling reaction between 1,8-diiodonaphthalene and m-chlorophenylmagnesium iodide, yielding the desired product with significant efficiency .

Material Science Applications

The structural rigidity and aromatic character of this compound suggest potential applications in material science:

- Organic Electronics : Its semiconducting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

- Coordination Chemistry : The chlorine substituent may serve as a ligand in coordination complexes, influencing the properties of these materials .

属性

IUPAC Name |

1-(3-chlorophenyl)-8-phenylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl/c23-19-12-4-11-18(15-19)21-14-6-10-17-9-5-13-20(22(17)21)16-7-2-1-3-8-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZZNMMXCAXVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。